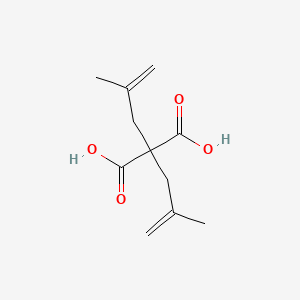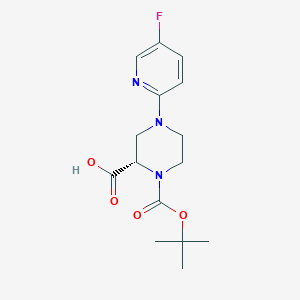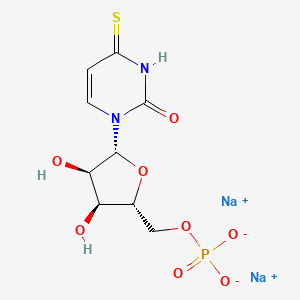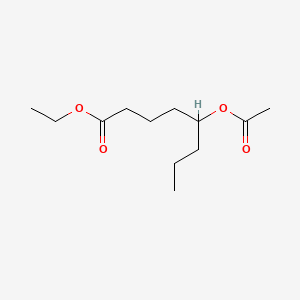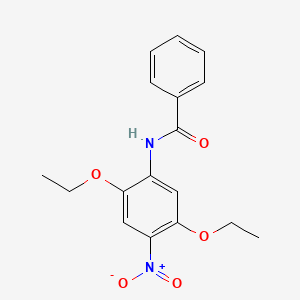
2',5'-Diethoxy-4'-nitrobenzanilide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,5’-Diethoxy-4’-nitrobenzanilide: is a chemical compound with the molecular formula C17H18N2O5 and a molecular weight of 330.335 g/mol . It is characterized by the presence of ethoxy groups at the 2’ and 5’ positions and a nitro group at the 4’ position on the benzanilide structure . This compound is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2’,5’-Diethoxy-4’-nitrobenzanilide typically involves the nitration of 2’,5’-diethoxybenzanilide. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction proceeds as follows:
Nitration Reaction:
Industrial Production Methods: Industrial production of 2’,5’-Diethoxy-4’-nitrobenzanilide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large-scale reactors and precise temperature control to maintain the desired reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions: 2’,5’-Diethoxy-4’-nitrobenzanilide undergoes various chemical reactions, including:
-
Reduction:
Reagents: Hydrogen gas, Palladium on carbon (Pd/C) catalyst
Conditions: Room temperature, atmospheric pressure
Products: 2’,5’-Diethoxy-4’-aminobenzanilide
-
Substitution:
Reagents: Halogenating agents (e.g., Chlorine, Bromine)
Conditions: Room temperature, solvent (e.g., Dichloromethane)
Products: Halogenated derivatives of 2’,5’-Diethoxy-4’-nitrobenzanilide
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), acidic medium
Reduction: Hydrogen gas, Palladium on carbon (Pd/C) catalyst
Substitution: Halogenating agents (e.g., Chlorine, Bromine), solvents (e.g., Dichloromethane)
Major Products:
Reduction: 2’,5’-Diethoxy-4’-aminobenzanilide
Substitution: Halogenated derivatives of 2’,5’-Diethoxy-4’-nitrobenzanilide
Wissenschaftliche Forschungsanwendungen
2’,5’-Diethoxy-4’-nitrobenzanilide is utilized in various scientific research fields, including:
-
Chemistry:
- Used as a precursor in the synthesis of other organic compounds.
- Employed in studying reaction mechanisms and kinetics.
-
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
-
Medicine:
- Explored for its potential therapeutic applications in drug development.
-
Industry:
- Used in the production of dyes and pigments.
- Employed as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Wirkmechanismus
The mechanism of action of 2’,5’-Diethoxy-4’-nitrobenzanilide involves its interaction with specific molecular targets and pathways. The nitro group on the compound can undergo reduction to form an amino group, which can then interact with various biological molecules. This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes, resulting in its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
- 2’,5’-Dibutoxy-4’-nitrobenzanilide
- 2’,5’-Dichloro-4’-nitrobenzanilide
- 2’,4-Dimethyl-4’-nitrobenzanilide
- 4’,5’-Dichloro-2’-methyl-3-nitrobenzanilide
Comparison: 2’,5’-Diethoxy-4’-nitrobenzanilide is unique due to the presence of ethoxy groups at the 2’ and 5’ positions, which can influence its chemical reactivity and biological activity. Compared to its analogs, such as 2’,5’-Dibutoxy-4’-nitrobenzanilide and 2’,5’-Dichloro-4’-nitrobenzanilide, the ethoxy groups provide different steric and electronic effects, leading to variations in their chemical and biological properties .
Eigenschaften
CAS-Nummer |
135-41-1 |
|---|---|
Molekularformel |
C17H18N2O5 |
Molekulargewicht |
330.33 g/mol |
IUPAC-Name |
N-(2,5-diethoxy-4-nitrophenyl)benzamide |
InChI |
InChI=1S/C17H18N2O5/c1-3-23-15-11-14(19(21)22)16(24-4-2)10-13(15)18-17(20)12-8-6-5-7-9-12/h5-11H,3-4H2,1-2H3,(H,18,20) |
InChI-Schlüssel |
BNPJJUAYGVZHHG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OCC)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


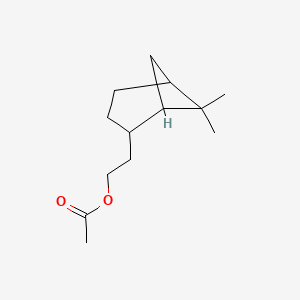

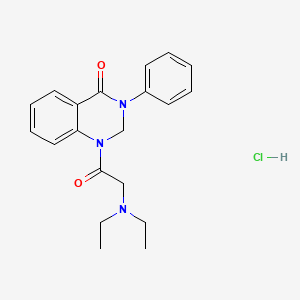


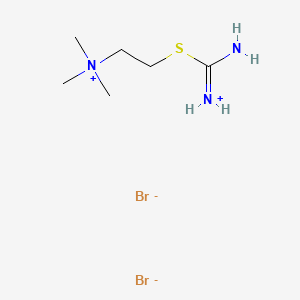
![(1S,4S)-2-Methyl-5-(methylsulfonyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B13735634.png)
![6,6'-[Ethane-1,2-diylbis(azanediylmethanylylidene)]bis(2-methylcyclohexa-2,4-dien-1-one)](/img/structure/B13735645.png)

